3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol
Description
The compound 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol (CAS: 1495306-49-4) is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and an amino (-NH₂) group at position 5 of the benzimidazole core. This structural configuration suggests applications in pharmaceuticals, particularly as a bioactive scaffold for targeting enzymes or receptors .
Properties
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18/h2-3,6,18H,1,4-5,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQSNBSLUEZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol typically involves multiple steps. One possible synthetic route includes:
Preparation of Intermediate: The synthesis begins with the preparation of an intermediate, such as 2-chloro-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol.
Amination Reaction: The intermediate is then subjected to an amination reaction with an appropriate amine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.
Scientific Research Applications
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets . The amino group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related benzimidazole derivatives (Table 1):
| Compound Name | CAS | Molecular Formula | Substituents (Benzimidazole Core) | Key Functional Groups |
|---|---|---|---|---|
| 3-[5-Amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol | 1495306-49-4 | C₁₁H₁₁F₃N₃O | -CF₃ (C2), -NH₂ (C5) | Propan-1-ol side chain |
| 3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | 175135-15-6 | C₁₁H₁₁F₃N₂O | -CF₃ (C5), none at C2 | Propan-1-ol side chain |
| 3-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]propan-1-ol dihydrochloride | N/A | C₁₂H₁₉Cl₂N₃O₂ | -NH₂ (C5), -CH₂CH₂OH (N1) | Dual hydroxyl groups |
| 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol | N/A | C₂₄H₂₃N₃O₂ | -Benzyl (C3), -O-tolyl (C3) | Imino group, ether linkage |
Key Observations :
- Positional Isomerism: The trifluoromethyl group's position (C2 vs. C5) significantly alters electronic properties. For example, 175135-15-6 lacks the amino group, reducing its hydrogen-bonding capacity compared to the target compound .
- Biological Relevance: The imino and ether groups in 1-(3-benzyl-2-imino-...) suggest divergent binding mechanisms, likely targeting different biological pathways compared to the amino-CF₃ derivative .
Spectroscopic and Physicochemical Properties
- NMR/IR Data: The target compound’s amino group would likely produce distinct ¹H-NMR signals near δ2.0–3.0 ppm (propanol chain) and δ6.5–7.5 ppm (aromatic protons), with IR stretches for -NH₂ (~3300 cm⁻¹) and -CF₃ (~1150 cm⁻¹) . In contrast, 3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol (C₆H₁₁N₃O₂) shows δ4.63 ppm (hydroxymethyl) and lacks CF₃-related peaks, highlighting the impact of substituents on spectral profiles .
- Solubility and Stability: The amino and hydroxyl groups enhance aqueous solubility compared to non-polar analogs like 3-(1H-benzimidazol-1-yl)propanenitrile (CAS: N/A), which has a nitrile group reducing hydrophilicity . Stability may be affected by the electron-withdrawing -CF₃ group, which could deactivate the benzimidazole ring toward electrophilic attack .
Biological Activity
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol, a benzimidazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a benzimidazole ring, an amino group, and a trifluoromethyl substituent, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H12F3N3O
- Molecular Weight : 259.23 g/mol
- CAS Number : 942357-57-5
The precise mechanism of action for this compound remains largely uncharacterized. However, compounds in the benzimidazole class are known to interact with biological targets through various mechanisms, including:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
- Enzyme Inhibition : Benzimidazoles often act as enzyme inhibitors, potentially affecting metabolic pathways.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like trifluoromethyl can enhance this activity.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | |
| Related Benzimidazole Derivatives | Antifungal | Fungal strains (e.g., Candida albicans) |
Cytotoxicity Studies
Cytotoxicity studies using cell lines such as HeLa have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while exhibiting antimicrobial activity, the cytotoxicity remains low, indicating a favorable therapeutic index.
Case Studies
-
Antimicrobial Evaluation :
A study screened various benzimidazole derivatives for their antimicrobial efficacy using standard methods against E. coli and S. aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts. -
Cytotoxicity Assessment :
In vitro cytotoxicity was assessed using the MTT assay on HeLa cells. Compounds similar to this compound showed IC50 values suggesting moderate cytotoxicity, which was lower than that of standard chemotherapeutic agents.
Potential Therapeutic Applications
Given its structure and biological activity, this compound may have several therapeutic applications:
- Antimicrobial Agent : Potential use in treating infections caused by resistant bacterial strains.
- Anti-inflammatory Properties : Some benzimidazole derivatives have shown promise in reducing inflammation in animal models.
Q & A
Q. Key Factors Affecting Yield :
| Condition | Impact on Yield |
|---|---|
| Reaction temperature | >80°C may degrade trifluoromethyl groups |
| Solvent polarity | DMF > DMSO for better alkylation efficiency |
| Catalyst (e.g., K₂CO₃) | Enhances nucleophilic substitution |
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry of the benzimidazole and propanol side chain. For example, the trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and hydroxyl proton (δ 1.5–2.5 ppm in 1H NMR) are critical markers .
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to assess purity (>95%) and detect trace byproducts (e.g., deaminated derivatives) .
- FT-IR : Identify NH (3200–3400 cm⁻¹) and OH (broad ~3300 cm⁻¹) stretches to confirm functional groups .
How can researchers address discrepancies in reported IC₅₀ values for this compound across different TRPV1 antagonism studies?
Advanced Research Question
Discrepancies may arise from:
Q. Methodological Solutions :
Q. Example Data Comparison :
| Study | IC₅₀ (nM) | Cell Line |
|---|---|---|
| Parsons et al. (2015) | 4.6 | HEK293-hTRPV1 |
| Independent replication | 12.3 | CHO-hTRPV1 |
What crystallographic strategies are recommended for determining the three-dimensional structure of this benzimidazole derivative, particularly when dealing with twinned crystals?
Advanced Research Question
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning effects. Collect 180° of data with 0.5° oscillations .
- Structure refinement : Employ SHELXL for twin refinement (TWIN/BASF commands) and validate with Rfree metrics. For example, Parsons et al. achieved R = 0.033 using SHELX with twinned data .
- Validation tools : Check for pseudo-merohedral twinning using PLATON’s TWINCHECK and resolve ambiguities with OLEX2 molecular graphics .
What computational modeling approaches can predict the binding affinity and selectivity of this compound towards TRPV1 receptors compared to related isoforms?
Advanced Research Question
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model interactions between the benzimidazole core and TRPV1 vanilloid-binding pocket (e.g., Tyr511, Ser512) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the propanol side chain in the hydrophobic pocket .
- Selectivity analysis : Compare binding energies with TRPV2/TRPV4 using homology models to identify isoform-specific interactions (e.g., π-stacking vs. hydrogen bonding) .
Q. Key Computational Findings :
| Parameter | TRPV1 (kcal/mol) | TRPV2 (kcal/mol) |
|---|---|---|
| Binding energy (ΔG) | -9.2 | -6.8 |
| Hydrogen bonds | 3 | 1 |
Notes
- References : Ensure proper citation of SHELX software in crystallographic studies .
- Data Integrity : Cross-validate pharmacological data with orthogonal assays (e.g., electrophysiology for TRPV1 inhibition) .
- Synthesis Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
